
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their potential in various biological activities. The structure suggests it could have significant interactions with biological targets due to its unique combination of functional groups.
Synthesis Analysis
The synthesis of compounds related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid often involves multi-step chemical reactions, starting from simpler aromatic compounds. Methods may include reactions that introduce the fluorine and methoxy groups at specific positions on the aromatic ring, followed by the formation of the pyrrole ring and the introduction of the carboxylic acid group. A specific synthesis pathway could involve the Gewald synthesis technique, a versatile method for constructing pyrrole derivatives starting from ketones or aldehydes and involving cyclization reactions (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry, combined with X-ray crystallography. These techniques help confirm the positions of the substituents on the aromatic ring and the overall conformation of the molecule. The presence of hydrogen bonds, especially involving the carboxylic acid group, can significantly influence the compound's crystal packing and stability (Yeong et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis and reactions of related compounds provide insights into the chemical versatility and potential applications of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. For instance, Pimenova et al. (2003) explored the synthesis and reactions of a structurally related compound, leading to the formation of various fluorinated derivatives with potential utility in chemical synthesis and material science (Pimenova et al., 2003). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using related compounds, exhibiting significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Antimicrobial and Antileukemic Activities
The synthesis of novel compounds based on the pyrrole framework has shown promising biological activities. Gowda et al. (2009) reported the synthesis of benzimidazole derivatives with potential chemotherapeutic properties, highlighting the anticancer potential of such compounds (Gowda et al., 2009). Additionally, Hublikar et al. (2019) synthesized pyrrole chalcone derivatives with significant antimicrobial properties, suggesting applications in antimicrobial therapy (Hublikar et al., 2019).
Material Science and Charge Storage Applications
The exploration of fluorinated polymers for charge storage materials showcases the potential of fluorinated pyrrole derivatives in material science. Wang et al. (2019) developed a high-performance poly(5-fluoroindole) demonstrating excellent electrochemical properties for supercapacitor applications, indicating the role of such compounds in enhancing energy storage technologies (Wang et al., 2019).
Crystal Structure Analysis for Drug Design
Ab initio crystal structure determination from synchrotron X-ray powder diffraction data of chain functionalized pyrroles, including derivatives closely related to the target compound, informs the drug design process by elucidating the molecular conformation and interactions critical for biological activity. Silva et al. (2012) demonstrated the application of this technique for antitumoral agents, highlighting the importance of structural analysis in the development of new therapeutics (Silva et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-5-10(15-12(7)13(16)17)9-6-8(14)3-4-11(9)18-2/h3-6,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGXEJFQRMAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

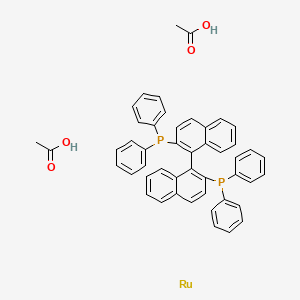
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

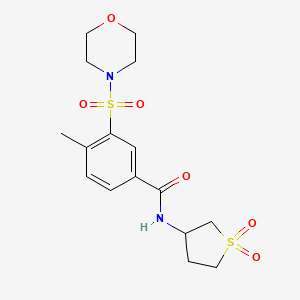
![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
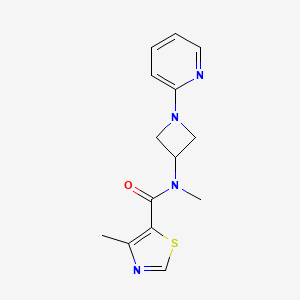
![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)
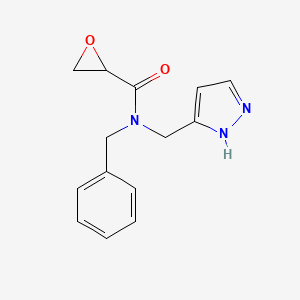
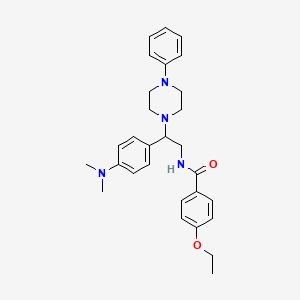
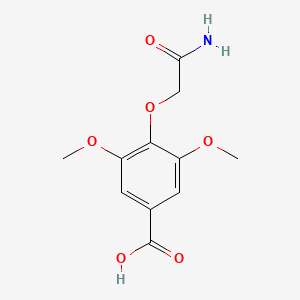
![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)